molecular formula C17H19NO4S B3082518 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]- CAS No. 112806-56-1

1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-

Cat. No. B3082518
CAS RN: 112806-56-1
M. Wt: 333.4 g/mol
InChI Key: UVUCECCYCVBLQO-UHFFFAOYSA-N
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Description

The compound “1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-” is likely to be an organic compound based on its structure. It contains an isoindole core, which is a polycyclic compound with a nitrogen atom . The “5,6-dimethoxy” indicates the presence of two methoxy (OCH3) groups on the 5th and 6th carbon atoms of the isoindole ring. The “2-[(4-methylphenyl)sulfonyl]-” suggests a sulfonyl (-SO2-) group attached to a methylphenyl group at the 2nd position of the isoindole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The isoindole ring is a bicyclic structure with a nitrogen atom, and the methoxy and sulfonyl groups would add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The methoxy groups might be susceptible to reactions with strong acids or bases, and the sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents, while the sulfonyl group might influence its acidity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical process, its mechanism would depend on the specific reactions it’s involved in .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

5,6-dimethoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-12-4-6-15(7-5-12)23(19,20)18-10-13-8-16(21-2)17(22-3)9-14(13)11-18/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUCECCYCVBLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435475
Record name 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-

CAS RN

112806-56-1
Record name 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.89 g (11 mmol) of p-toluenesulfonamide was added to 20 ml of N,N-dimethylformamide, and 3.3 g (24 mmol) of pulverised potassium carbonate and 2.0 g (8.5 mmol) of 4,5-bischloromethyl veratrol were added thereto at room temperature under stirring. The mixture was stirred at room temperature for 20 hours, and after an addition of 40 ml of water, extracted with methylene chloride. The extract was washed with water, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the crystalline residue was washed with diisopropyl ether to obtain 2.7 g (yield: 95.2%) of the above identified compound.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of an N,N-dimethylformamide solution containing 34.2 g (0.20 mol) of p-toluenesulfonamide, was dropwise added over a period of 60 minutes under cooling with ice to a suspension comprising 19.7 g (0.41 mol) of 50% oily sodium hydride and 60 ml of N,N-dimethylformamide. The reaction solution was stirred at room temperature for 30 minutes at 60° C., and then 300 ml of an N,N-dimethylformamide solution containing 47 g (0.20 mol) of 4,5-bischloromethyl veratrol was dropwise added over a period of 90 minutes at 60° C. The reaction solution was stirred at room temperature for 3 hours, and then poured into 2000 ml of water. The precipitated crystals were collected and washed with water to obtain 60 g (yield: 90.0%) of the above identified compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
47 g
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Reactant of Route 3
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Reactant of Route 4
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Reactant of Route 5
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-
Reactant of Route 6
1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]-

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